Iodine tribromide

Vue d'ensemble

Description

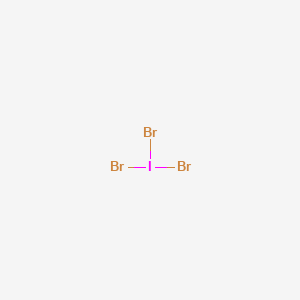

Iodine tribromide is an interhalogen compound with the chemical formula IBr₃. It is a dark brown liquid that is miscible with ethanol and ethers . This compound is known for its use in various industrial applications, particularly in the production of semiconductors and as a brominated flame retardant .

Méthodes De Préparation

Iodine tribromide can be synthesized through the direct combination of iodine and bromine. The reaction typically occurs under controlled conditions to ensure the proper stoichiometry and to prevent the formation of unwanted by-products. The general reaction is as follows:

[ \text{I}_2 + 3\text{Br}_2 \rightarrow 2\text{IBr}_3 ]

In industrial settings, the production of this compound may involve more sophisticated methods to ensure high purity and yield. These methods often include the use of catalysts and specific reaction conditions such as temperature and pressure control .

Analyse Des Réactions Chimiques

Iodine tribromide undergoes various types of chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize other halides or organic compounds.

Substitution Reactions: It can undergo substitution reactions where one of the bromine atoms is replaced by another halogen or functional group.

Addition Reactions: this compound can add to unsaturated organic compounds, such as alkenes, to form dibromo derivatives.

Common reagents used in these reactions include other halogens, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Applications De Recherche Scientifique

Iodine tribromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in halogenation reactions.

Biology: While not commonly used directly in biological research, its derivatives and related compounds can be used in various biochemical assays.

Medicine: Iodine compounds, in general, are used in medical imaging and as antiseptics. this compound itself is not typically used in medicine.

Industry: It is used in the semiconductor industry as a brominated flame retardant and in dry etching processes

Mécanisme D'action

The mechanism by which iodine tribromide exerts its effects involves the interaction of its bromine atoms with other molecules. In halogenation reactions, for example, the bromine atoms in this compound can react with double bonds in organic compounds, leading to the formation of dibromo derivatives. This process involves the formation of a bromonium ion intermediate, which then reacts with a nucleophile to complete the reaction .

Comparaison Avec Des Composés Similaires

Iodine tribromide can be compared with other interhalogen compounds such as:

Iodine trichloride (ICl₃): Similar to this compound, iodine trichloride is used in halogenation reactions but is less commonly used as a flame retardant.

Bromine trifluoride (BrF₃): This compound is a powerful fluorinating agent and is used in different industrial applications compared to this compound.

Chlorine trifluoride (ClF₃): Known for its extreme reactivity, chlorine trifluoride is used in nuclear fuel processing and other specialized applications.

This compound is unique in its specific use in the semiconductor industry and its relatively mild reactivity compared to some of the more aggressive interhalogen compounds .

Activité Biologique

Iodine tribromide (IBr3) is an interhalogen compound with significant biological implications due to its unique chemical properties. This article explores its biological activity, including its reactivity, potential toxicity, and interactions with biological systems.

This compound is characterized by its dark brown liquid form and powerful oxidizing properties. It is synthesized through the direct combination of iodine and bromine under controlled conditions, typically resulting in a compound that is miscible with organic solvents such as ethanol and ethers. The general reaction for its synthesis can be represented as follows:

Biological Activity

Oxidizing Agent

IBr3 acts as a potent oxidizing agent, which allows it to participate in various redox reactions. Its reactivity with biological molecules can lead to oxidative stress, impacting cellular function and integrity. The compound's ability to generate reactive oxygen species (ROS) has implications for both therapeutic applications and toxicological assessments.

Toxicity

The toxicity of this compound is primarily linked to its oxidative capabilities. High concentrations can lead to cellular damage and disrupt normal metabolic processes. Studies indicate that excessive exposure can interfere with iodine metabolism in organisms, particularly affecting thyroid function due to the competitive nature of bromide ions .

Interaction with Biological Systems

Research has shown that IBr3 can influence the metabolism of bromide ions in experimental models. Elevated levels of bromide can inhibit iodide accumulation in tissues such as the thyroid gland, potentially leading to goitrogenic effects . This interaction highlights the importance of understanding the balance between iodine and bromine in biological systems.

Case Studies

-

Thyroid Function Impact

A study on rats demonstrated that high levels of bromide from IBr3 exposure resulted in decreased iodide accumulation in the thyroid, leading to altered thyroid hormone production. This effect was attributed to increased renal excretion of iodide, suggesting a significant interaction between iodine and bromine metabolism . -

Oxidative Stress Induction

Research indicates that IBr3 can induce oxidative stress in cellular models, leading to increased apoptosis rates. For instance, a study involving human cell lines exposed to varying concentrations of IBr3 reported significant increases in markers of oxidative damage, including lipid peroxidation and DNA strand breaks .

Data Table: Biological Effects of this compound

Propriétés

IUPAC Name |

tribromo-λ3-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br3I/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOJASSPEGUXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

BrI(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IBr3, Br3I | |

| Record name | iodine tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228506 | |

| Record name | Iodine tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-58-4 | |

| Record name | Iodine bromide (IBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.